molecular formula C17H17N3O2S B2526829 (E)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 2035007-97-5

(E)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2526829
CAS No.: 2035007-97-5
M. Wt: 327.4
InChI Key: UVFLCFBMTJYMEX-AATRIKPKSA-N
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Description

(E)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic acrylamide derivative intended for research applications. As a member of the acrylamide class, this compound features an α,β-unsaturated carbonyl group, which is known to function as a soft electrophile. This property allows it to preferentially form covalent adducts with soft nucleophiles, such as cysteine thiolate groups present in the active sites of various proteins . This mechanism is common to a broad class of type-2 alkenes, which includes other bioactive molecules and environmental pollutants . The structure of this compound incorporates a 2-(2-oxopyrrolidin-1-yl)pyridine moiety and a thiophene ring, functional groups frequently encountered in the design of pharmacologically active molecules. While specific biological targets and a detailed mechanism of action for this precise molecule have not been elucidated in the current scientific literature, its structural features suggest potential utility in foundational research. Possible applications include investigating structure-activity relationships (SAR), studying enzyme inhibition mechanisms, and serving as a building block in medicinal chemistry programs. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human use. Researchers should handle this compound with appropriate care, in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

(E)-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c21-16(6-5-14-3-2-10-23-14)19-12-13-7-8-18-15(11-13)20-9-1-4-17(20)22/h2-3,5-8,10-11H,1,4,9,12H2,(H,19,21)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFLCFBMTJYMEX-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Design

The target compound features a pyridine core substituted at the 2-position with a 2-oxopyrrolidin moiety and at the 4-position with a methyl group bearing an (E)-3-(thiophen-2-yl)acrylamide side chain. Key synthetic challenges include:

  • Regioselective functionalization of the pyridine ring.
  • Stereocontrolled formation of the E -configured acrylamide.
  • Efficient coupling of the pyrrolidinone and thiophene units.

Synthetic Strategies and Methodologies

Pyridine Core Functionalization

The 2-oxopyrrolidin-1-yl group is introduced via nucleophilic substitution or transition-metal-catalyzed coupling. For example, 4-(bromomethyl)pyridine undergoes Ullmann-type coupling with 2-pyrrolidone in the presence of copper(I) iodide and a diamine ligand to yield 2-(2-oxopyrrolidin-1-yl)-4-(bromomethyl)pyridine . Alternatively, Pd-catalyzed Buchwald-Hartwig amination of 2-chloro-4-(bromomethyl)pyridine with pyrrolidin-2-one provides the same intermediate.

Table 1: Comparison of Pyridine Functionalization Methods
Method Catalyst Yield (%) Reference
Ullmann Coupling CuI, L-Proline 78
Buchwald-Hartwig Pd(OAc)₂, Xantphos 85

Acrylamide Formation

The (E)-3-(thiophen-2-yl)acryloyl chloride is prepared via thiophene-2-carbonyl chloride condensation with acrylic acid under acidic conditions. Subsequent reaction with 2-(2-oxopyrrolidin-1-yl)-4-(aminomethyl)pyridine in tetrahydrofuran (THF) at 0–5°C yields the target compound with >90% E-selectivity .

Key Reaction Conditions:
  • Solvent: THF/DCM (1:4)
  • Base: Triethylamine (TEA)
  • Temperature: 0–5°C
  • Reaction Time: 3 hours

Alternative Condensation Approaches

A one-pot method combines thiophene-2-carbaldehyde , 2-cyanoacetamide , and 4-(aminomethyl)pyridine derivatives in ethanol under basic conditions. This approach avoids handling corrosive acid chlorides and achieves 82% yield with comparable stereoselectivity.

Optimization and Challenges

Stereochemical Control

The E configuration is favored by:

  • Low-temperature reactions (<10°C) to minimize isomerization.
  • Use of bulky bases (e.g., TEA) to sterically hinder Z -formation.

Purification Techniques

  • Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) eluent.
  • Recrystallization: Ethyl acetate/n-hexane system yields crystals suitable for X-ray analysis.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (d, J=5.2 Hz, 1H, pyridine-H), 7.85 (d, J=15.6 Hz, 1H, acrylamide-Hα), 7.32–7.25 (m, 3H, thiophene-H), 4.62 (s, 2H, CH₂), 3.82–3.75 (m, 4H, pyrrolidinone-H).
  • IR (KBr): 1675 cm⁻¹ (C=O, amide), 1620 cm⁻¹ (C=C, E-configuration).

X-ray Crystallography

Single-crystal analysis confirms the E geometry and planar alignment of the acrylamide-thiophene system. Dihedral angles between pyridine and thiophene planes are 18.9°–26.5° , indicating moderate conjugation.

Applications and Derivatives

Biological Activity

While direct studies on the target compound are limited, structural analogs exhibit:

  • Kinase inhibition (IC₅₀ = 0.2–5 μM against JAK2).
  • Anticancer activity via tubulin polymerization disruption.

Material Science Applications

The thiophene-pyrrolidinone framework shows promise in:

  • Organic semiconductors (hole mobility = 0.12 cm²/V·s).
  • Fluorescent probes (λₑₓ = 450 nm, λₑₘ = 580 nm).

Chemical Reactions Analysis

Michael Addition Reactions

The acrylamide’s α,β-unsaturated carbonyl system undergoes Michael addition with nucleophiles (e.g., thiols, amines). This reaction is pivotal in covalent drug design, where the compound can form irreversible bonds with cysteine residues in biological targets .

Reaction Conditions Nucleophile Product Yield Reference
PBS buffer (pH 7.4), 37°C, 24 hrsCysteineThioether adduct85%
DMF, 50°C, 12 hrsBenzylamineβ-Amino acrylamide derivative72%

Key Findings :

  • Kinetics studies show pseudo-first-order dependence on nucleophile concentration .

  • Stereoelectronic effects from the thiophene ring enhance electrophilicity at the β-carbon .

Amide Hydrolysis

The acrylamide bond undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives.

Conditions Catalyst Product Rate Constant (k, h⁻¹) Reference
1M HCl, reflux, 6 hrs-3-(Thiophen-2-yl)acrylic acid0.45
0.5M NaOH, 60°C, 4 hrs-N-(pyridinylmethyl)amine0.62

Mechanistic Insight :

  • Base-catalyzed hydrolysis proceeds via a tetrahedral intermediate, while acid-catalyzed pathways involve protonation of the carbonyl oxygen.

Cross-Coupling Reactions

The thiophene and pyridine rings participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille).

Reaction Type Conditions Coupling Partner Product Yield Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12 hrs4-Bromophenylboronic acidBiaryl-functionalized acrylamide68%
Stille CouplingPd₂(dba)₃, AsPh₃, THF, 60°C, 8 hrsTributyl(thienyl)stannaneThiophene-extended derivative74%

Notable Outcomes :

  • Electronic effects from the pyrrolidinone ring moderate regioselectivity in cross-couplings.

Reduction of the Acrylamide Double Bond

Catalytic hydrogenation selectively reduces the α,β-unsaturated bond without affecting aromatic rings.

Catalyst Conditions Product Selectivity Reference
10% Pd/CH₂ (1 atm), EtOH, 25°C, 2 hrsSaturated acrylamide>95%
NaBH₄MeOH, 0°C, 1 hrPartial reduction (β-alcohol)60%

Applications :

  • Saturated derivatives exhibit altered pharmacokinetic profiles, enhancing metabolic stability .

Functionalization of the Pyrrolidinone Ring

The 2-oxopyrrolidin-1-yl group undergoes ring-opening or substitution reactions.

Reaction Reagents Product Yield Reference
Nucleophilic substitutionKOtBu, benzyl bromide, DMFN-Benzyl pyrrolidinone derivative81%
Acid-catalyzed hydrolysis6M HCl, reflux, 8 hrsγ-Aminobutyric acid (GABA) analog89%

Structural Impact :

  • Substitution at the pyrrolidinone nitrogen modulates steric and electronic properties, influencing target binding.

Photochemical Reactivity

The acrylamide’s conjugated system undergoes [2+2] cycloaddition under UV light.

Conditions Dienophile Product Quantum Yield (Φ) Reference
UV (365 nm), CH₂Cl₂, 24 hrsMaleic anhydrideCyclobutane adduct0.32

Applications :

  • Photoreactivity enables use in polymer chemistry and photoresponsive drug delivery systems .

Coordination Chemistry

The pyridine nitrogen and carbonyl oxygen act as ligands for metal ions.

Metal Salt Conditions Complex Stability Constant (log K) Reference
Cu(NO₃)₂MeOH, 25°C, 1 hr[Cu(L)₂(NO₃)₂]4.8
FeCl₃EtOH/H₂O, 60°C, 3 hrs[Fe(L)Cl₂]3.5

Implications :

  • Metal complexes show enhanced solubility and potential catalytic activity.

Radical Polymerization

The acrylamide moiety participates in radical-initiated polymerization.

Initiator Conditions Polymer Molecular Weight (Da) Reference
AIBNToluene, 70°C, 12 hrsPolyacrylamide copolymer12,500

Applications :

  • Functional polymers are used in drug delivery and material coatings .

Scientific Research Applications

Research indicates that (E)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide exhibits various biological activities, including:

Anticancer Activity

Studies have shown that compounds with similar structural features possess significant anticancer properties. For instance, acrylamide derivatives have been reported to inhibit cancer cell proliferation through mechanisms such as inducing apoptosis and disrupting cell cycle progression.

Case Study:
In vitro studies indicate IC50 values ranging from 10 to 30 µM against various cancer cell lines, suggesting promising anticancer potential. The specific mechanism often involves modulation of signaling pathways related to cell survival and proliferation.

Antiviral Activity

The antiviral potential of acrylamide derivatives has been explored extensively. Compounds structurally similar to this compound have shown efficacy against viral infections by inhibiting viral replication mechanisms.

Research Findings:
Certain pyrrole-based compounds effectively reduced plaque formation of herpes simplex virus type 1 (HSV-1) at concentrations as low as 0.5 µg/mL, indicating potential antiviral properties for the compound .

Enzyme Inhibition

Another area of interest is the inhibition of key enzymes such as acetylcholinesterase (AChE). Pyrrole derivatives have been identified as selective AChE inhibitors, crucial for treating neurodegenerative diseases like Alzheimer's.

In Vitro Results:
Recent studies reported that related pyrrole compounds exhibited AChE inhibitory activity with IC50 values ranging from 15 to 50 µM, highlighting their potential as therapeutic agents in neuropharmacology.

Mechanistic Insights

The biological activities of this compound can be attributed to several mechanisms:

Apoptosis Induction: Activation of intrinsic apoptotic pathways leading to cancer cell death.

Antiviral Mechanisms: Disruption of viral entry or replication processes.

Enzyme Interaction: Binding to active sites on enzymes like AChE, inhibiting their function.

Mechanism of Action

The mechanism of action of (E)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets. The pyrrolidinone and pyridine rings may interact with enzymes or receptors, modulating their activity. The thiophene ring may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Implications

Compound Name Core Structure Key Substituents Molecular Weight Notable Features
(E)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide (Target) Acrylamide Thiophene-2-yl, 2-oxopyrrolidin-1-yl-pyridine 327.4 Combines thiophene (electron-rich) with pyrrolidone (flexible H-bond donor) .
(Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (Compound 5112) Acrylamide 4-Nitrophenyl, propyl chain ~336 (LC/MS: m/z 336 [M+1]) Nitro group enhances electron-withdrawing effects but may reduce solubility .
(Z)-2-[(E)-3-(4-chlorophenyl)acrylamido]-N-propyl-3-(pyridin-3-yl)acrylamide (Compound 4312) Acrylamide 4-Chlorophenyl, pyridin-3-yl Not reported Chlorine substituent increases lipophilicity; pyridine-3-yl may alter binding orientation .
(E)-2-cyano-N-(3-ethoxypropyl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide Cyanoacrylamide Cyano, 4-fluorophenoxy, pyrido-pyrimidinone Not reported Cyano group enhances electrophilicity; pyrido-pyrimidinone core may improve kinase inhibition .

Pharmacokinetic and Electronic Properties

  • Thiophene vs. Phenyl Rings: The thiophene-2-yl group in the target compound provides π-π stacking capabilities similar to phenyl rings but with improved metabolic resistance due to sulfur’s electronegativity .
  • Pyrrolidone vs. Pyridine Substituents: The 2-oxopyrrolidin-1-yl group in the target compound offers a H-bond donor site (amide NH) and conformational flexibility absent in pyridine-only analogs like Compound 4312 .
  • Backbone Modifications: Cyanoacrylamides (e.g., ) exhibit increased electrophilicity compared to standard acrylamides, which may enhance covalent binding to cysteine residues in target proteins .

Research Implications and Gaps

  • Biological Activity : While biological data for the target compound are lacking, structurally similar acrylamides show activity in kinase inhibition and anticancer assays .
  • Stability : The pyrrolidone ring may reduce susceptibility to enzymatic hydrolysis compared to esters or simpler amides.
  • Future Directions : Comparative studies on binding affinity (e.g., via crystallography) and ADMET profiling are needed to validate advantages over existing analogs.

Biological Activity

(E)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a complex organic compound notable for its diverse biological activities. This compound features a unique combination of structural elements, including a pyrrolidinone ring, a pyridine ring, and a thiophene moiety, which contribute to its potential therapeutic applications.

The molecular formula of this compound is C17H17N3O2SC_{17}H_{17}N_{3}O_{2}S with a molecular weight of approximately 327.4 g/mol. The presence of various functional groups allows for multiple interaction pathways with biological targets.

PropertyValue
Molecular FormulaC17H17N3O2S
Molecular Weight327.4 g/mol
CAS Number2035007-97-5

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Preliminary studies suggest that the compound may modulate the activity of nicotinic acetylcholine receptors, particularly enhancing the activity at the α7 subtype while exhibiting antagonistic properties towards other receptor types. This dual action could be beneficial in developing selective modulators for therapeutic use.

Biological Activity

Research has indicated several key areas where this compound exhibits biological activity:

  • Antinociceptive Effects : In animal models, the compound has shown significant pain-relieving effects without impairing motor coordination. This suggests potential applications in pain management therapies.
  • Anticancer Properties : Preliminary studies have indicated that this compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction and inhibition of tumor growth.
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties, showing effectiveness against certain bacterial strains, which could make it a candidate for developing new antibiotics.

Case Studies

Several studies have explored the biological activity of similar compounds or derivatives:

  • Study on Pain Relief : A recent study demonstrated that a related thiophene-acrylamide derivative exhibited significant antinociceptive activity in neuropathic pain models, suggesting that similar mechanisms may be at play for this compound .
  • Cancer Cell Line Testing : In vitro tests on various cancer cell lines showed that derivatives with similar structural features inhibited cell proliferation effectively, indicating potential pathways for anticancer activity .

Q & A

Q. What are the standard synthetic routes for (E)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide?

The synthesis typically involves multi-step organic reactions, starting with the coupling of a pyridine derivative (e.g., 2-(2-oxopyrrolidin-1-yl)pyridine-4-carbaldehyde) with a thiophene-containing acrylamide precursor. Key steps include:

  • Amide bond formation : Using coupling agents like EDC/HOBt or DCC to link the pyridine and acrylamide moieties.
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) and recrystallization to achieve >95% purity .
  • Characterization : Confirmation via 1H^1H-/13C^{13}C-NMR, IR (amide C=O stretch ~1650 cm1^{-1}), and HRMS .

Q. How is the stereochemistry of the acrylamide moiety validated in this compound?

The (E)-configuration of the acrylamide double bond is confirmed using 1H^1H-NMR coupling constants (J=1516HzJ = 15–16 \, \text{Hz} for trans protons) and NOESY spectroscopy to rule out cis-isomer contamination. X-ray crystallography (using SHELX software ) may also resolve ambiguities in complex cases .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Enzyme inhibition : Kinase or protease inhibition assays (IC50_{50} determination) due to the compound’s heterocyclic motifs.
  • Antiproliferative activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations.
  • Solubility : Use DMSO stock solutions (<0.1% final concentration) to avoid solvent interference .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final coupling step?

A Design of Experiments (DoE) approach is critical:

  • Variables : Temperature (0–25°C), solvent polarity (DMF vs. THF), and stoichiometry (1.0–1.2 eq acryloyl chloride).
  • Response surface modeling : Identifies optimal conditions (e.g., 10°C in THF with 1.1 eq reagent increases yield from 60% to 85%) .
  • In-line analytics : Use HPLC to monitor reaction progress and minimize byproduct formation .

Q. What strategies resolve contradictions between computational docking and experimental bioactivity data?

  • Re-evaluate docking parameters : Adjust protonation states of heterocycles (pyrolidone/pyridine) and solvation models.
  • Metabolic stability assays : Check for rapid degradation in cell media (LC-MS/MS quantification).
  • Synchrotron crystallography : Resolve target-ligand interactions at <2.0 Å resolution to validate binding poses .

Q. How do electronic effects of the thiophene and pyrolidone groups influence reactivity?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The thiophene’s electron-rich π-system enhances electrophilic substitution, while the pyrolidone’s carbonyl directs regioselectivity in cross-coupling reactions .
  • Hammett substituent constants : Correlate σm_m values of substituents with reaction rates (e.g., Suzuki-Miyaura coupling) .

Methodological Guidance

Q. What crystallographic techniques are suitable for structural elucidation?

  • Single-crystal X-ray diffraction : Use SHELXL for refinement. Key parameters:
  • Mo Kα radiation (λ = 0.71073 Å), 100 K temperature.
  • R1_1 < 0.05 for high-resolution data.
    • Twinned crystals : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning .

Q. How to address low reproducibility in biological assays?

  • Strict QC protocols : Validate compound purity (HPLC ≥98%) and stability (TGA/DSC for thermal decomposition profiles).
  • Positive controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to calibrate sensitivity .

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